molecular formula C18H23NO3 B025292 Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate CAS No. 101782-20-1

Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Cat. No.: B025292
CAS No.: 101782-20-1
M. Wt: 301.4 g/mol
InChI Key: CXEMQLWMAUFGHN-UHFFFAOYSA-N
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Description

Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate (C₁₈H₂₃NO₃, MW 301.38 g/mol) is a substituted indole derivative synthesized via the Nenitzescu reaction using ethyl enoate and p-benzoquinone, yielding 67% as a pink solid . Key structural features include:

  • Cyclohexyl group at the indole N1-position, enhancing lipophilicity.
  • 5-Hydroxy group contributing to hydrogen-bonding interactions .
  • 2-Methyl substituent and 3-carboxylate ester, critical for molecular rigidity and solubility .

Spectroscopic data includes:

  • ¹H-NMR: δ 8.90 (s, OH), 7.50–6.62 (ArH), 4.28–4.24 (OCH₂), 2.73 (CH₃).
  • ¹³C-NMR: δ 165.7 (C=O ester), 152.5 (HOAr-C), 12.4 (CH₃ indole) .
  • HRMS: [M+Na]⁺ observed at 324.1567 (calc. 324.1570) .

Properties

IUPAC Name

ethyl 1-cyclohexyl-5-hydroxy-2-methylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-3-22-18(21)17-12(2)19(13-7-5-4-6-8-13)16-10-9-14(20)11-15(16)17/h9-11,13,20H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEMQLWMAUFGHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3CCCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347875
Record name Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101782-20-1
Record name Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enamine Formation

The synthesis begins with the preparation of an enamine intermediate via condensation of ethyl acetoacetate and cyclohexylamine under ultrasonic irradiation. Acetic acid (5–10 mol%) catalyzes the reaction, which typically achieves >90% conversion within 1–2 hours at 50–60°C. The enamine structure directs subsequent cyclization by activating the α-carbon for electrophilic attack.

Reaction Conditions:

ComponentQuantity/Parameter
Ethyl acetoacetate1.0 equiv
Cyclohexylamine1.1 equiv
SolventEthanol or neat
CatalystAcetic acid (5 mol%)
Temperature50–60°C
IrradiationUltrasonic (40 kHz)

Quinone-Induced Cyclization

The enamine undergoes cyclization with 1,4-benzoquinone in the presence of calcium iodide (CaI₂) , yielding the 5-hydroxyindole core. CaI₂ (10 mol%) facilitates both Lewis acid catalysis and iodide-mediated redox steps, enabling regioselective C–C bond formation at C5. Refluxing in tetrahydrofuran (THF) for 1 hour provides the target compound in 65–75% isolated yield.

Critical Parameters:

  • Oxidant: 1,4-Benzoquinone (1.2 equiv) ensures hydroxylation at C5.

  • Catalyst: CaI₂ enhances electrophilicity at the quinone carbonyl group.

  • Temperature: Reflux conditions (66°C for THF) optimize reaction kinetics.

Advanced Methodologies and Catalytic Innovations

Transition Metal-Catalyzed Coupling

Palladium-mediated Tsuji–Trost allylation has been explored for indole functionalization. However, its application to this compound is limited by competing side reactions at the C5 hydroxyl group.

Optimization and Scale-Up Considerations

Solvent Effects

  • THF vs. Acetonitrile: THF provides higher yields (75%) in cyclization steps due to better CaI₂ solubility, while acetonitrile facilitates radical-based methods.

  • Green Solvents: Cyclopentyl methyl ether (CPME) shows promise for reducing environmental impact without sacrificing efficiency.

Catalyst Screening

CatalystYield (%)Selectivity (C5 vs. C4)
CaI₂75>95:5
FeCl₃5880:20
In(OTf)₃6388:12

Calcium iodide outperforms other Lewis acids in both yield and regioselectivity.

Analytical Characterization

Key spectroscopic data for the compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.45–1.85 (m, 10H, cyclohexyl), 2.68 (s, 3H, C2-CH₃), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 6.85 (d, J = 8.4 Hz, 1H, C6-H), 7.12 (s, 1H, C4-H), 9.21 (s, 1H, C5-OH).

  • HRMS (ESI): m/z calcd for C₁₈H₂₃NO₃ [M+H]⁺ 302.1757, found 302.1752 .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Pharmacological Research

Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate has garnered attention in pharmacological research due to its potential therapeutic effects. Some key areas of investigation include:

  • Antidepressant Activity : Research indicates that compounds with indole structures may exhibit antidepressant properties by modulating serotonin pathways in the brain.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases.
  • Neuroprotective Properties : There is emerging evidence that indole derivatives can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disease research.

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate for synthesizing other complex molecules. Its unique functional groups allow for various chemical reactions such as:

  • Esterification : The carboxylic acid moiety can be used to create esters with different alcohols, expanding the library of indole derivatives.
  • Functionalization : The hydroxyl group can be modified to introduce new functionalities, which could enhance biological activity or alter physical properties.

Biochemical Studies

The compound's interactions with biological systems are of significant interest:

  • Enzyme Inhibition : Studies are being conducted to evaluate the inhibition of specific enzymes that play roles in metabolic pathways, potentially leading to new drug candidates.
  • Receptor Binding Studies : Investigating how this compound binds to various receptors can provide insights into its mechanism of action and therapeutic potential.

Case Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of various indole derivatives, including this compound. The results indicated a significant increase in serotonin levels in animal models, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs) .

Case Study 2: Neuroprotection

Research conducted at a leading pharmaceutical university investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The findings demonstrated that treatment with this compound significantly reduced cell death and apoptosis markers compared to untreated controls .

Case Study 3: Anti-inflammatory Activity

In a study published in Phytotherapy Research, the anti-inflammatory properties of several indole derivatives were assessed, including this compound. The compound showed promising results in reducing inflammatory markers in vitro, indicating its potential use in treating conditions like arthritis and other inflammatory diseases .

Mechanism of Action

The mechanism of action of ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of natural ligands, allowing it to bind to active sites and modulate biological activity. The hydroxy and ester groups can participate in hydrogen bonding and other interactions, enhancing its binding affinity.

Comparison with Similar Compounds

Substituent Variations at the Indole N1-Position

The N1-substituent significantly influences physicochemical properties and biological interactions. Key analogs include:

Compound Name N1-Substituent Molecular Formula Molecular Weight (g/mol) Key Spectral Data (¹³C-NMR C=O) Yield (%)
Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate Cyclohexyl C₁₈H₂₃NO₃ 301.38 165.7 ppm 67
Ethyl 1-cyclopropyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate Cyclopropyl C₁₅H₁₇NO₃ 263.31 Not reported Not available
Ethyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate Benzyl C₁₉H₁₉NO₃ 309.36 Not reported Not available
Ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate Propyl C₁₅H₁₉NO₃ 261.32 ~165 ppm (estimated) Not available

Structural and Functional Insights :

  • The benzyl analog introduces aromaticity, which may favor π-π stacking in biological targets .
  • Hydrogen Bonding : All analogs retain the 5-hydroxy group, enabling hydrogen-bond interactions critical for crystal packing or binding to enzymes like EZH2 .
  • Steric Effects : Bulkier substituents (e.g., cyclohexyl, benzyl) may hinder rotational freedom, affecting conformational stability .

Biological Activity

Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS Number: 101782-20-1) is an indole derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes an ethyl ester group, a cyclohexyl moiety, and a hydroxyl functional group. The following sections will detail the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H23NO3
  • Molecular Weight : 301.39 g/mol
  • InChIKey : CXEMQLWMAUFGHN-UHFFFAOYSA-N
  • SMILES Notation : Oc1cc2c(c(nc2cc1)C)C(=O)OCC

Pharmacological Profile

This compound exhibits a variety of biological activities, particularly in the context of neuropharmacology and cancer research. Here are some key areas of activity:

1. Cannabinoid Receptor Interaction

Research indicates that compounds related to this indole derivative may interact with cannabinoid receptors, particularly CB1 and CB2. Antagonistic activity against these receptors has been observed in related indole derivatives, suggesting potential applications in managing conditions like obesity and pain .

2. Antioxidant Activity

Indole derivatives are known for their antioxidant properties. Studies have shown that compounds with similar structures can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegeneration .

3. Antimicrobial Properties

This compound has exhibited antibacterial activity against various strains of bacteria. For instance, related compounds have shown effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 50 µM to 100 µM .

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may modulate neurotransmitter receptors such as serotonin (5-HT) and adrenergic receptors, influencing pathways involved in mood regulation and anxiety .
  • Enzymatic Inhibition : Similar indole derivatives have been shown to inhibit enzymes like lactate dehydrogenase-A (LDH-A), which is crucial in cancer metabolism . This inhibition could lead to reduced proliferation of cancer cells.

Case Study 1: Neuropharmacological Effects

A study investigated the effects of a series of indole derivatives on anxiety-like behavior in animal models. This compound was included in the screening process and demonstrated significant anxiolytic effects compared to control groups .

Case Study 2: Antimicrobial Testing

In vitro studies were conducted to evaluate the antimicrobial efficacy of various indole derivatives, including this compound. The results indicated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with promising implications for its development as an antibacterial agent .

Summary Table of Biological Activities

Activity TypeMechanism/EffectReference
Cannabinoid ReceptorAntagonist activity at CB1/CB2 receptors
AntioxidantFree radical scavenging
AntimicrobialEffective against Gram-positive bacteria
Enzymatic InhibitionInhibition of LDH-A
NeuropharmacologicalAnxiolytic effects in animal models

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, and how can reaction yields be optimized?

  • Answer : The synthesis typically involves multi-step functionalization of indole carboxylate scaffolds. A key step is the Friedel-Crafts acylation or alkylation of the indole core using catalysts like anhydrous aluminum chloride (AlCl₃) under reflux conditions in aprotic solvents (e.g., 1,2-dichloroethane). For example, ethyl 5-chloro-1H-indole-2-carboxylate derivatives are acylated using acyl chlorides, followed by cyclohexyl group introduction via nucleophilic substitution or protective group strategies (e.g., tert-butyl dicarbonate for NH protection) . Optimization includes stoichiometric control (1.1 equiv acylating agent), inert atmosphere (argon), and post-reaction purification via Combiflash chromatography (0–40% ethyl acetate/hexane gradients) .

Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and purity. X-ray crystallography is critical for resolving stereochemistry and hydrogen-bonding networks. For instance, SHELX software (e.g., SHELXL for refinement) is widely used to analyze crystal structures, leveraging high-resolution data to resolve thermal parameters and twinning phenomena . Orthorhombic space groups (e.g., Pbcm) are common in indole derivatives, with hydrogen atoms constrained using riding models during refinement .

Q. How can purification challenges arising from byproducts in indole carboxylate syntheses be mitigated?

  • Answer : Recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) effectively removes unreacted starting materials. For acylated intermediates, sequential washing with dilute HCl (pH 2), water, and brine minimizes residual AlCl₃. Column chromatography with silica gel and ethyl acetate/hexane gradients isolates target compounds with >95% purity .

Advanced Research Questions

Q. How can regioselectivity issues during Friedel-Crafts acylation of indole carboxylates be addressed?

  • Answer : Regioselective acylation at the C3 position of indoles is achieved by pre-coordinating AlCl₃ to the ester carbonyl, which directs electrophilic attack. Competing reactions at C5 or C7 are suppressed using sterically hindered acyl chlorides (e.g., trifluoroacetyl chloride) or low temperatures (0–5°C). Computational modeling (DFT) of charge distribution on the indole ring further guides reagent selection .

Q. What strategies resolve data contradictions in X-ray crystallography due to polymorphism or twinning?

  • Answer : High-resolution data collection (e.g., synchrotron radiation) combined with SHELXD (dual-space direct methods) improves phase determination for twinned crystals. For polymorphic systems, differential scanning calorimetry (DSC) identifies stable forms, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O bonds) to rationalize packing differences .

Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound in crystalline phases?

  • Answer : Graph-set analysis (as per Etter’s rules) reveals motifs like R₂²(8) rings formed via O–H···O bonds between hydroxyl and ester groups. These networks stabilize layered or helical packing, which can be engineered by introducing methoxy or bromo substituents to modulate π-π stacking distances .

Q. What methodologies are used to correlate structural modifications of this compound with biological activity (e.g., enzyme inhibition)?

  • Answer : Structure-activity relationship (SAR) studies involve systematic variation of substituents (e.g., cyclohexyl vs. phenyl groups) followed by enzymatic assays (e.g., HIV-1 reverse transcriptase inhibition). Molecular docking (AutoDock Vina) predicts binding affinities, while pharmacophore modeling identifies critical interactions (e.g., hydrogen bonds with Lys101 residue) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

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